molecular formula C10H11N5O3 B3086577 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1159988-70-1

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3086577
CAS RN: 1159988-70-1
M. Wt: 249.23 g/mol
InChI Key: NEBILLUMNBFUSW-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These techniques have been used extensively due to the increasing popularity of pyrazoles in several fields of science .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) . This indicates that the compound has a molecular weight of 249.23 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.23 . Further details about its melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antibiotic Development

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane demonstrates good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Researchers explore its potential for combating infections, particularly those caused by Pseudomonas aeruginosa .

Organic Synthesis

The compound finds utility as an organic synthesis and medicinal chemistry intermediate. Its amino group exhibits significant basicity and nucleophilicity, enabling a range of nucleophilic substitution reactions. Researchers can modify and synthesize drug molecules and bioactive compounds using this versatile building block .

Antimicrobial Properties

While investigating derivatives, researchers have identified that certain compounds derived from 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid exhibit promising antimicrobial potential. For instance, compounds 1a and 1b demonstrate good activity against microbial pathogens .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including derivatives of this acid, have shown diverse pharmacological effects. Researchers have explored their potential as antileishmanial and antimalarial agents. The presence of the pyrazole moiety contributes to their bioactivity .

properties

IUPAC Name

1-methyl-5-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-15-8(7(5-13-15)10(17)18)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBILLUMNBFUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133273
Record name 1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1159988-70-1
Record name 1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159988-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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